Home > Products > Screening Compounds P18838 > 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride
3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride - 2416231-50-8

3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride

Catalog Number: EVT-2711870
CAS Number: 2416231-50-8
Molecular Formula: C8H10ClNO
Molecular Weight: 171.62
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride can be sourced from various chemical suppliers and is often used as an intermediate in organic synthesis. It falls under the broader classification of pyridine derivatives, which are known for their roles in pharmaceuticals and agrochemicals. The compound is also associated with various patents that explore its synthetic routes and potential applications in medicinal chemistry .

Synthesis Analysis

Methods

The synthesis of 3,4-dihydro-1H-pyrano[3,4-c]pyridine hydrochloride typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Cyclization Reactions: Utilizing appropriate carbonyl compounds and amines to form the pyridine core.
  • Condensation Reactions: Employing methods such as the Biginelli reaction or similar condensation techniques to construct the pyrano ring.

Technical Details

For instance, one method involves the reaction of a substituted phenol with a suitable aldehyde in the presence of an acid catalyst to facilitate cyclization. The reaction conditions often require careful control of temperature and pH to optimize yield and selectivity .

Molecular Structure Analysis

Structure

The molecular structure of 3,4-dihydro-1H-pyrano[3,4-c]pyridine hydrochloride consists of a fused pyrano and pyridine ring system. The compound exhibits a bicyclic structure that contributes to its chemical reactivity and biological activity.

Chemical Reactions Analysis

Reactions

3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride can participate in various chemical reactions typical of heterocyclic compounds:

  • Nucleophilic Substitution: The nitrogen atom in the pyridine ring can undergo nucleophilic substitution reactions.
  • Electrophilic Aromatic Substitution: The aromatic nature of the pyridine allows for electrophilic attacks at positions that are not sterically hindered.

Technical Details

Specific reactions may involve halogenation or alkylation processes where substituents are introduced to enhance biological activity or modify physical properties .

Mechanism of Action

The mechanism of action for compounds like 3,4-dihydro-1H-pyrano[3,4-c]pyridine hydrochloride often involves interaction with biological targets such as enzymes or receptors. These interactions can lead to modulation of various biochemical pathways.

Process and Data

Research indicates that such compounds may act as inhibitors or modulators within specific signaling pathways, potentially impacting processes like neurotransmission or inflammation . Detailed studies on binding affinities and kinetic parameters are essential for understanding their pharmacodynamics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in polar solvents like water and ethanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade upon exposure to light or moisture.
  • Reactivity: Reacts with strong acids or bases; care should be taken during handling.

Relevant data regarding melting points or specific heat capacities may vary based on experimental conditions .

Applications

Scientific Uses

3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride has several scientific applications:

  • Pharmaceutical Development: Used as a scaffold for designing new drugs targeting various diseases.
  • Biological Research: Investigated for its potential effects on cellular processes and signaling pathways.
  • Synthetic Chemistry: Acts as an intermediate in the synthesis of more complex heterocyclic compounds.

The ongoing research into this compound highlights its versatility and potential as a valuable tool in drug discovery and development .

Introduction to Pyrano-Pyridine Heterocycles in Medicinal Chemistry

Fused pyranopyridine heterocycles represent a privileged structural class in modern medicinal chemistry, characterized by their bicyclic frameworks combining oxygen-containing pyran and nitrogen-containing pyridine rings. These scaffolds demonstrate remarkable versatility in drug design due to their favorable physicochemical properties, diverse pharmacological profiles, and capacity for extensive structural modification. Among these heterocycles, the pyrano[3,4-c]pyridine system has emerged as a particularly valuable template, with its saturated derivative 3,4-Dihydro-1H-pyrano[3,4-c]pyridine serving as a key synthetic intermediate. The hydrochloride salt form (C₉H₁₀ClNO₃; molecular weight 215.63 g/mol) significantly enhances aqueous solubility and crystallinity, facilitating handling and biological evaluation [8]. This review systematically examines the nomenclature, historical development, and pharmacophoric significance of this structurally distinctive chemotype.

Nomenclature and Structural Classification of Pyrano[3,4-c]pyridine Derivatives

Pyrano[3,4-c]pyridines belong to the broader category of [c]-fused bicyclic heterocycles where the pyran oxygen and pyridine nitrogen occupy specific relative positions. According to IUPAC conventions, the prefix "pyrano[3,4-c]pyridine" specifies the fusion between the pyran ring (containing oxygen) and the pyridine ring (containing nitrogen), with the fusion occurring between pyran atoms 3 and 4 and pyridine atom positions defined by the fusion type. The c-fusion indicates bond formation between pyran's 3a- and 4-positions and pyridine's 4a- and 4b-positions [6].

The compound 3,4-Dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid hydrochloride features a partially saturated pyran ring, specifically dihydropyran, reducing aromaticity while retaining planarity crucial for biomolecular interactions. The core structure incorporates:

  • A partially saturated pyran ring (positions 1-4)
  • A fused pyridine ring (positions 5-8b)
  • A carboxylic acid substituent at position 6
  • Hydrochloride salt formation, typically protonating the pyridine nitrogen (N5)

Its molecular structure is represented by the SMILES notation "C1COCC2=CN=C(C=C21)C(=O)O.Cl" and the InChIKey "ZDVRMVOZAHNHOK-UHFFFAOYSA-N" [8]. Crucially, this isomer must be distinguished from other pyranopyridine fusion patterns ([2,3-b], [3,4-b], [4,3-b], etc.), which exhibit distinct electronic distributions and biological behaviors.

Table 1: Structural Comparison of Key Pyrano-Pyridine Isomers

Fusion TypeRing JunctionKey Functional Group PositionsRepresentative Compound
Pyrano[3,4-c]pyridinec-fusionC6-carboxylic acid3,4-Dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid hydrochloride
Pyrano[2,3-b]pyridineb-fusionC6-aldehyde3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde [8]
Pyrrolo[3,4-c]pyridinec-fusionVariable (C1,C3,C4,C6)2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine derivatives [3] [4]

Historical Evolution of Pyrano-Pyridine Scaffolds in Drug Discovery

The exploration of pyrano-pyridine scaffolds emerged alongside broader investigations into fused bicyclic heterocycles during the mid-20th century. Initial interest stemmed from the structural analogy to naturally occurring alkaloids and nucleobases. Early synthetic routes relied on classical cyclization approaches, such as acid-catalyzed cyclodehydration or thermal condensation of functionalized pyridine precursors [7]. These methods often suffered from modest yields and limited functional group tolerance.

Significant advancements occurred with the adaptation of multicomponent reactions (MCRs) in the 1990s and 2000s. MCRs provided efficient, atom-economical routes to access highly functionalized pyrano[3,4-c]pyridine cores, enabling the generation of diverse chemical libraries for biological screening. Industrial-scale synthesis further optimized conditions using large-scale reactors with controlled temperature and pressure, employing purification techniques like recrystallization or chromatography to achieve high-purity material suitable for pharmaceutical development .

The identification of the pyrano[3,4-c]pyridine core as a bioactive scaffold accelerated in the early 21st century. Key milestones include:

  • Antidiabetic Applications (2000s): Discovery of derivatives like 4-phenoxy-6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione as glucose uptake stimulators highlighted the scaffold's potential in metabolic disease therapy [3].
  • G-Protein Coupled Receptor (GPCR) Modulation (2010s): Development of potent GPR119 agonists (e.g., N-[3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl]benzenesulfonamide derivatives) for type 2 diabetes treatment demonstrated the scaffold's ability to engage complex transmembrane receptors [3].
  • Central Nervous System (CNS) Targeting: Structural similarities to known neuroactive compounds spurred research into analgesic and sedative applications, leveraging the scaffold's capacity to cross the blood-brain barrier [3].

Table 2: Historical Development Timeline of Pyrano[3,4-c]Pyridine Derivatives

EraSynthetic AdvanceTherapeutic Application Milestone
Pre-1990sClassical cyclizations (Acid catalysis)Structural characterization; Limited biological screening
1990s-2000sMulticomponent Reactions (MCRs)Aldose Reductase Inhibitors (e.g., Alkanoic acid derivatives 7a-c) [3]
2000s-2010sIndustrial-scale optimized cyclizationsGPR119 agonists (e.g., Benzenesulfonamide derivatives 8a) [3]
2010s-PresentCatalytic asymmetric synthesisKinase inhibitors; Advanced lead optimization stages

Pharmacophoric Significance of Fused Pyran-Pyridine Systems

The 3,4-Dihydro-1H-pyrano[3,4-c]pyridine scaffold embodies a versatile pharmacophore due to its balanced spatial and electronic properties. Its significance arises from three key features:

  • Bidirectional Hydrogen Bonding Capacity: The pyridine nitrogen (basic site, pKa ~5-7 when protonated) acts as a hydrogen bond acceptor, while the carboxylic acid at C6 (acidic site, pKa ~4-5) serves as a potent hydrogen bond donor/acceptor pair. This allows simultaneous interaction with complementary residues in enzyme binding pockets or receptor sites. For instance, in aldose reductase inhibitors like compound 7a (IC₅₀ = 1.4 µM), the carboxylate anion forms critical salt bridges with the enzyme's cationic residues (e.g., Tyr48, His110), while the protonated pyridine nitrogen stabilizes the transition state [3] .

  • Enhanced Physicochemical Profile via Salt Formation: The hydrochloride salt significantly improves aqueous solubility compared to the free base, facilitating pharmacokinetic optimization. Protonation of the pyridine nitrogen creates a zwitterionic structure (carboxylate anion and pyridinium cation) at physiological pH, enhancing membrane permeability via paracellular transport or active uptake mechanisms [3].

  • Planar, Electron-Rich Aromatic Surface: The fused bicyclic system provides a rigid, moderately planar framework ideal for π-π stacking interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp) and cation-π interactions with lysine or arginine side chains. Substituent effects are profound, particularly at C4 and C6:

  • C4 Alkoxy/Aryloxy Groups: In GPR119 agonists (e.g., 8a, EC₅₀ = 0.016 µM), the 4-aryloxy moiety occupies a hydrophobic pocket, with electron-withdrawing substituents (e.g., 6-F in 8a) enhancing potency and metabolic stability (CL = 29 µL/min/mg in human liver microsomes) [3].
  • C6 Carboxylic Acid Bioisosteres: While the carboxylic acid is crucial for ionic interactions, its replacement with tetrazole or acyl sulfonamide maintains potency while potentially improving bioavailability and CNS penetration in analogues targeting intracellular enzymes or CNS receptors [3].

Table 3: Impact of Key Substituents on Pharmacological Activity

PositionSubstituentBiological EffectExample & Activity
C4PhenoxyModerate insulin sensitization (Mouse adipocytes: ~7.4-37.4% increase)Compound 6a [3]
C44-IodophenoxyEnhanced insulin sensitization (>30% increase)Compound 6b [3]
C4Ethyl/Propyl chainsIncreased GPR119 agonist potency (vs. Methyl/H)Compounds in series 8 [3]
C6Free carboxylic acidEssential for aldose reductase inhibition (IC₅₀ 1.4-2.5 µM)Compounds 7a-b [3]
C6Ethyl esterLoss of aldose reductase inhibitory activityEster analogues of 7 [3]
N5Protonation (HCl salt)Improved aqueous solubility; Enhanced crystallinityC₉H₁₀ClNO₃ [8]

The scaffold's versatility is further demonstrated by its tolerance for diverse modifications, enabling optimization of target affinity, selectivity, and drug-like properties. For instance, incorporating methyl groups (e.g., at the dihydropyran C3) can shield metabolic soft spots, improving microsomal stability (e.g., 8a: RLM CL = 84 µL/min/mg) without compromising potency [3]. The ongoing exploration of this core in targeting emerging therapeutic targets like kinases, epigenetic regulators, and immune modulators underscores its enduring pharmacophoric value in rational drug design.

Properties

CAS Number

2416231-50-8

Product Name

3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride

IUPAC Name

3,4-dihydro-1H-pyrano[3,4-c]pyridine;hydrochloride

Molecular Formula

C8H10ClNO

Molecular Weight

171.62

InChI

InChI=1S/C8H9NO.ClH/c1-3-9-5-8-6-10-4-2-7(1)8;/h1,3,5H,2,4,6H2;1H

InChI Key

BSMMVCYABAQFMA-UHFFFAOYSA-N

SMILES

C1COCC2=C1C=CN=C2.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.